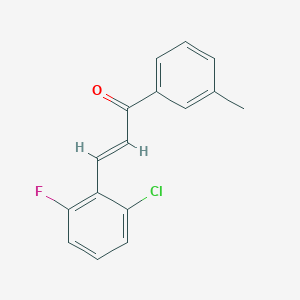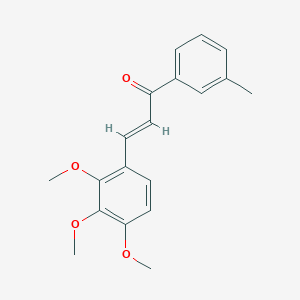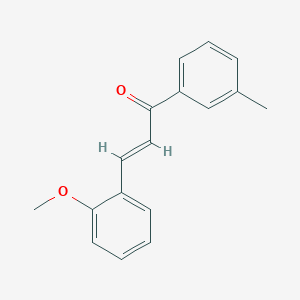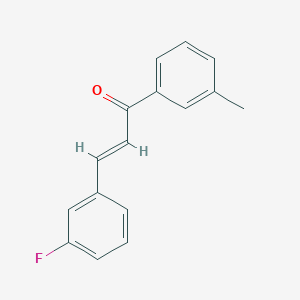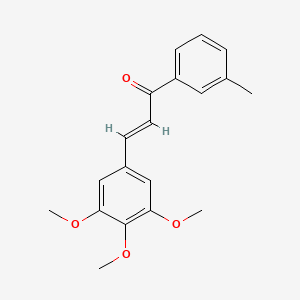
(2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 3-methyl-3,4,5-trimethoxybenzene, is a compound with an aromatic ring structure. It is widely used in organic synthesis and as a building block for various pharmaceuticals, cosmetics, and other products. It is also known as 3-methyl-3,4,5-trimethoxybenzene or 3-methyl-3,4,5-trimethoxybenzene-1-one. It is a versatile compound with a wide range of applications in scientific research and industrial production.
作用機序
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene is not well understood. It is believed that it is metabolized by the liver and that it is then converted into various metabolites. These metabolites are then thought to interact with various enzymes and receptors in the body, which in turn can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
(2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties, and it has been shown to be able to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have antioxidant properties, which can help to protect the body from the damage caused by free radicals.
実験室実験の利点と制限
(2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of using this compound in laboratory experiments is its versatility. It can be used as a building block for various pharmaceuticals, cosmetics, and other products, and it can be used in the synthesis of various compounds. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, one of the major limitations of using this compound in laboratory experiments is its toxicity. It is highly toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for research into the use of (2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene. One potential direction is to further explore its potential as a building block for various pharmaceuticals, cosmetics, and other products. Additionally, further research could be conducted into its potential anti-cancer properties, as well as its potential antioxidant properties. Additionally, further research could be conducted into its potential as an inhibitor of certain types of cancer cells. Finally, further research could be conducted into its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
合成法
(2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene can be synthesized by the Friedel-Crafts alkylation reaction of phenol with 3-methyl-2-butanone. This reaction is catalyzed by an acidic catalyst such as AlCl3 or BF3, and the product is then purified by column chromatography. The reaction yields a high yield of the desired product.
科学的研究の応用
(2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has been widely used in scientific research due to its versatile structure and its ability to be used as a building block for various pharmaceuticals, cosmetics, and other products. It has been used in the synthesis of various drugs, such as antifungal agents, and it has also been used in the synthesis of natural products, such as terpenes. It has also been used in the synthesis of various compounds that have potential applications in the field of medicine, such as the synthesis of compounds that have potential anti-cancer activity.
特性
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-6-5-7-15(10-13)16(20)9-8-14-11-17(21-2)19(23-4)18(12-14)22-3/h5-12H,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHLUVDHECLDMH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





